KML-29
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Overview
Description
KML29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids. It is known for its ability to inhibit the hydrolysis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid, thereby increasing its levels in the brain and peripheral tissues . KML29 has shown significant potential in scientific research, particularly in the fields of neurobiology and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
KML29 is synthesized through a series of chemical reactions involving the formation of a carbamate linkage. The synthesis typically starts with the reaction of 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylic acid with hexafluoroisopropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for KML29 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
KML29 primarily undergoes hydrolysis reactions due to its carbamate linkage. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions .
Common Reagents and Conditions
Oxidation and Reduction: KML29 is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions.
Major Products Formed
The major products formed from the hydrolysis of KML29 are the corresponding amine and hexafluoroisopropanol .
Scientific Research Applications
KML29 has been extensively studied for its potential therapeutic applications, particularly in the fields of neurobiology and pain management . Some of its key applications include:
Mechanism of Action
KML29 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol . This leads to an increase in 2-arachidonoylglycerol levels, which activates cannabinoid receptors (CB1 and CB2) and modulates various physiological processes, including pain perception, inflammation, and neuroprotection . The inhibition of monoacylglycerol lipase by KML29 is irreversible, making it a potent and long-lasting inhibitor .
Comparison with Similar Compounds
KML29 is often compared with other monoacylglycerol lipase inhibitors such as JZL184 and JW651 . While JZL184 is also a potent inhibitor, KML29 has improved selectivity and reduced off-target effects due to its hexafluoroisopropyl alcohol leaving group . JW651 is another similar compound with a similar mechanism of action but differs in its chemical structure and potency .
List of Similar Compounds
JZL184: A potent monoacylglycerol lipase inhibitor with a different chemical structure.
JW651: A structurally similar compound to KML29 with hexafluoroisopropyl alcohol as the leaving group.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLPHDBLTFPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F6NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043066 |
Source
|
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380424-42-9 |
Source
|
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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